PROTAC CDK9 ligand-1

Description

Overview of Proteolysis Targeting Chimeras (PROTACs) as a Therapeutic Modality

Targeted protein degradation has emerged as a powerful therapeutic strategy, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. digitellinc.comcriver.com Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to completely remove target proteins from the cell. pharmasalmanac.com This approach offers a novel mechanism of action with the potential to address diseases driven by aberrant proteins, including cancer and autoimmune disorders. criver.com

PROTACs are heterobifunctional molecules, meaning they have two distinct active ends connected by a chemical linker. criver.compharmasalmanac.com One end is designed to bind to a specific protein of interest (POI), while the other end binds to an E3 ubiquitin ligase, a component of the cell's natural protein disposal machinery known as the ubiquitin-proteasome system (UPS). criver.comportlandpress.comfrontiersin.org

The core mechanism involves the PROTAC molecule simultaneously binding to both the target protein and the E3 ligase, bringing them into close proximity and forming a ternary complex. digitellinc.comfrontiersin.orgresearchgate.net This proximity allows the E3 ligase to tag the target protein with ubiquitin molecules, a process called polyubiquitination. criver.comresearchgate.net This polyubiquitin (B1169507) chain acts as a molecular flag, marking the target protein for recognition and subsequent destruction by the proteasome, a large protein complex that breaks down unneeded or damaged proteins into smaller peptides. pharmasalmanac.comportlandpress.comresearchgate.net After the target protein is degraded, the PROTAC molecule is released and can repeat the cycle, acting as a catalyst to destroy multiple copies of the target protein. portlandpress.comacs.org

The unique, event-driven mechanism of PROTACs provides several distinct advantages over conventional small-molecule inhibitors, which typically function by occupying an enzyme's active site. biochempeg.comresearchgate.net

Targeting the "Undruggable" Proteome : Traditional inhibitors require a functional binding site, limiting them to about 20% of the human proteome. PROTACs, however, only need a slight binding affinity to recruit the target protein. biochempeg.comrevvity.com This allows them to target proteins lacking enzymatic activity, such as scaffolding proteins and transcription factors, which were previously considered "undruggable." criver.compharmasalmanac.comrevvity.com

High Potency and Catalytic Action : Because PROTACs are recycled after inducing degradation, they can act catalytically, with a single molecule leading to the destruction of many target proteins. portlandpress.comrevvity.com This allows them to be effective at very low, sub-stoichiometric concentrations, potentially reducing off-target effects and toxicity. pharmasalmanac.comresearchgate.net

Overcoming Drug Resistance : Cancer cells can develop resistance to inhibitors through mutations in the target protein's binding site. PROTACs can often overcome this, as strong binding is not always necessary for the formation of a stable ternary complex and subsequent degradation. criver.combiochempeg.com

Enhanced Selectivity : The activity of a PROTAC depends not only on its affinity for the target protein but also on the formation of a stable ternary complex with the E3 ligase. revvity.com This provides an additional layer of specificity, which can lead to greater selectivity for the target protein over closely related proteins, thereby minimizing off-target effects. researchgate.netrevvity.com

Complete Protein Removal : Unlike inhibitors that only block a single function, PROTACs eliminate the entire protein. biochempeg.com This is a significant advantage when the target protein has multiple functions, such as both enzymatic and scaffolding roles, as degradation removes all potential activities of the protein. pharmasalmanac.com

The Biological Significance of Cyclin-Dependent Kinase 9 (CDK9)

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in regulating gene expression. frontiersin.orgtandfonline.com It is a member of the cyclin-dependent kinase family, which are key regulators of the cell cycle and transcription. wikipedia.org Dysregulation of CDK9 activity has been implicated in a variety of human diseases, including cancer, cardiac hypertrophy, and HIV infection, making it a significant therapeutic target. frontiersin.orgtandfonline.comtandfonline.com

CDK9 is the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex. tandfonline.comtandfonline.commdpi.com For its activity, CDK9 must associate with a regulatory cyclin partner. tandfonline.com The primary cyclin partners for CDK9 are Cyclin T1, Cyclin T2a, Cyclin T2b, and Cyclin K. tandfonline.comtandfonline.com The combination of CDK9 with one of these cyclins forms the active P-TEFb heterodimer. tandfonline.com The P-TEFb complex is essential for the expression of most protein-coding genes in eukaryotes. nih.gov The activity of P-TEFb itself is tightly regulated within the cell; it can be sequestered in an inactive state by associating with the 7SK small nuclear ribonucleoprotein (snRNP) complex. frontiersin.orgnih.gov

The primary and most well-understood function of the P-TEFb complex is to control the elongation phase of transcription by RNA polymerase II (RNAP II). tandfonline.comsdbonline.org After transcription initiation, RNAP II often pauses near the promoter region of genes. tandfonline.com The recruitment of P-TEFb is a critical step to release this pause. nih.gov

The CDK9 subunit of the P-TEFb complex phosphorylates several key substrates. Its most important target is the C-terminal domain (CTD) of the largest subunit of RNAP II. tandfonline.comsdbonline.orgnih.gov Specifically, CDK9 phosphorylates the serine-2 residue of the heptapeptide (B1575542) repeats (YSPTSPS) in the CTD. mdpi.com This phosphorylation event is a crucial signal that allows the paused RNAP II to transition into a productive elongation phase, leading to the synthesis of a full-length messenger RNA (mRNA) transcript. aacrjournals.orgresearchgate.net Different cyclin partners can direct CDK9 to regulate specific sets of genes, adding a layer of specificity to its transcriptional control. tandfonline.com

While its kinase activity in transcription is its canonical role, CDK9 is also involved in other vital cellular processes. nih.gov Research has shown that CDK9 participates in pathways related to cell differentiation, DNA damage response, and apoptosis. tandfonline.comtandfonline.com

Cell Differentiation : CDK9 has been shown to be involved in the differentiation of various cell types, including muscle cells, monocytes, and neurons. frontiersin.orgtandfonline.com For instance, the CDK9-cyclin T2a complex can interact with myogenic differentiation factors to promote muscle development. frontiersin.org

DNA Damage and Repair : Evidence suggests a role for CDK9 in maintaining genome integrity. aacrjournals.org It has been implicated in the DNA damage response and homologous recombination (HR) repair by modulating the recruitment of the BRCA1 protein to sites of DNA double-strand breaks. aacrjournals.org This function appears to be independent of its canonical role in transcription. aacrjournals.org

Apoptosis : CDK9 can have an anti-apoptotic function, particularly in monocytes, which may be linked to its control over cell differentiation. tandfonline.com Furthermore, by regulating the transcription of short-lived anti-apoptotic proteins like MCL1, CDK9 is critical for the survival of many cancer cells. aacrjournals.orgacs.org

Scaffolding and Non-Canonical Signaling : Some studies point to non-enzymatic roles for CDK9, where it may act as a scaffold to bring other proteins together. nih.gov For example, CDK9 in the cytoplasm, independent of its nuclear transcription role, can bind to and activate other kinases, influencing signaling pathways like the GSK-3β/β-catenin pathway involved in cardiac repair. nih.gov

CDK9 as a Promising Research Target in Transcriptional Dysregulation

The central role of CDK9 in transcriptional regulation makes it a compelling target for research, particularly in the context of diseases characterized by transcriptional dysregulation, such as various forms of cancer. nih.govshef.ac.uk Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous expression of certain genes, including oncogenes like MYC, for their survival and proliferation. acs.orgshef.ac.uk CDK9 is a critical regulator of the transcription of these short-lived and essential proteins. nih.govacs.org Its dysregulation has been observed in numerous hematological and solid malignancies, making it a valuable target for investigation. frontiersin.orgnih.gov By targeting CDK9, researchers can probe the mechanisms of transcriptional control and explore potential avenues for therapeutic intervention in diseases driven by aberrant gene expression. shef.ac.uk

Rationale for Targeting CDK9 via PROTAC Technology

The development of PROTACs targeting CDK9 offers a novel approach to modulate its activity, aiming to overcome some of the challenges associated with traditional inhibitors and potentially achieve a more profound and selective biological effect.

Limitations of Conventional ATP-Competitive CDK9 Inhibitors in Research Contexts

For decades, the primary strategy for targeting kinases, including CDK9, has been the development of small molecule inhibitors that compete with ATP for binding to the kinase's active site. researchgate.netmdpi.com However, this approach has several limitations in a research setting.

A significant challenge is the high degree of structural similarity among the ATP-binding sites of different CDK family members. researchgate.netscirp.org This conservation makes it difficult to develop highly selective ATP-competitive inhibitors for CDK9, often leading to off-target inhibition of other CDKs, such as CDK1, CDK2, CDK4, and CDK6. researchgate.netnih.gov This lack of selectivity can confound experimental results, making it difficult to attribute observed biological effects solely to the inhibition of CDK9. shef.ac.uknih.gov The first generation of "pan-CDK" inhibitors, while potent, often exhibited significant toxicities in preclinical and clinical studies due to their broad activity. shef.ac.uknih.gov

Furthermore, the efficacy of ATP-competitive inhibitors is dependent on maintaining a sufficiently high concentration to continuously occupy the active site. This can be challenging to achieve and sustain in cellular and in vivo models.

Hypothesis for Enhanced Selectivity and Efficacy with PROTAC CDK9 Ligands

The PROTAC approach offers a compelling alternative to conventional inhibition, with the potential for enhanced selectivity and efficacy. The hypothesis is that by hijacking the ubiquitin-proteasome system to induce the degradation of CDK9, several advantages can be realized.

Moreover, because PROTACs act catalytically to induce degradation, they can often be effective at lower concentrations than traditional inhibitors. frontiersin.orgresearchgate.net The removal of the entire protein scaffold, rather than just blocking its active site, can lead to a more complete and sustained inhibition of all its functions, including both its catalytic and non-catalytic roles. frontiersin.org This event-driven pharmacology, as opposed to occupancy-driven pharmacology, may result in a more potent and durable biological response. researchgate.net

Several research groups have developed and characterized PROTACs that selectively degrade CDK9. For instance, a PROTAC derived from an aminopyrazole-based inhibitor was shown to selectively degrade CDK9 in HCT116 cells, sparing other CDK family members. nih.govrsc.org Another study converted the CDK9 inhibitor BAY-1143572 into a series of PROTACs, with the most potent molecule inducing CDK9 degradation at low nanomolar concentrations in acute myeloid leukemia cells. researchgate.net These findings support the hypothesis that PROTAC-mediated degradation can achieve high selectivity and potency for CDK9.

Research Findings on PROTAC CDK9 Ligand-1

"this compound" is a term used to describe a CDK9 ligand that can be incorporated into the synthesis of a PROTAC. medchemexpress.com One specific example of a PROTAC designed to degrade CDK9 is referred to as "PROTAC CDK9 Degrader-1" or compound 3 in some literature. This PROTAC is composed of a ligand for the Cereblon (CRBN) E3 ligase and a ligand for CDK. medchemexpress.com

| Property | Description | Source |

|---|---|---|

| Molecular Formula | C33H35N5O7 | medchemexpress.com |

| Molecular Weight | 613.66 | medchemexpress.com |

| CAS Number | 2118356-96-0 | medchemexpress.com |

| Mechanism of Action | Induces selective degradation of CDK9 via the proteasome, mediated by the CRBN E3 ligase. | nih.govmedchemexpress.com |

In cellular studies using HCT116 cells, PROTAC CDK9 Degrader-1 was shown to degrade CDK9 in a dose-dependent manner. medchemexpress.com This degradation is dependent on the proteasome and the CRBN E3 ligase, as demonstrated by experiments where the effects were reversed by a proteasome inhibitor (MG132) or a CRBN ligand (pomalidomide). researchgate.net

| Experiment | Observation | Conclusion | Source |

|---|---|---|---|

| Dose-response in HCT116 cells | Degradation of CDK9 increases with higher concentrations of the PROTAC. | The degradation effect is dose-dependent. | medchemexpress.com |

| Competition with pomalidomide (B1683931) | Pomalidomide, a CRBN ligand, competes with the PROTAC and reduces CDK9 degradation. | The PROTAC utilizes the CRBN E3 ligase. | researchgate.net |

| Treatment with MG132 | The proteasome inhibitor MG132 blocks the degradation of CDK9 induced by the PROTAC. | Degradation is mediated by the proteasome. | researchgate.net |

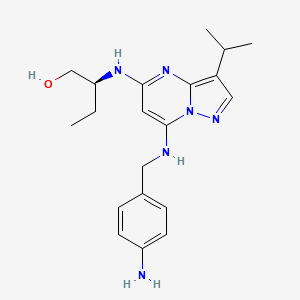

Structure

3D Structure

Properties

Molecular Formula |

C20H28N6O |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(2S)-2-[[7-[(4-aminophenyl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butan-1-ol |

InChI |

InChI=1S/C20H28N6O/c1-4-16(12-27)24-18-9-19(22-10-14-5-7-15(21)8-6-14)26-20(25-18)17(11-23-26)13(2)3/h5-9,11,13,16,22,27H,4,10,12,21H2,1-3H3,(H,24,25)/t16-/m0/s1 |

InChI Key |

ZTQFEMJXWCDAAJ-INIZCTEOSA-N |

Isomeric SMILES |

CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |

Canonical SMILES |

CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |

Origin of Product |

United States |

Design and Synthetic Strategies for Protac Cdk9 Ligands

Structural Components and Design Principles of PROTAC Molecules

PROTACs are heterobifunctional molecules comprising three distinct chemical moieties: a ligand that binds to the protein of interest (POI), in this case, CDK9; a ligand that recruits an E3 ubiquitin ligase; and a chemical linker that connects the two ligands. ccspublishing.org.cnresearchgate.net The fundamental principle of a PROTAC is to act as a molecular bridge, inducing proximity between the target protein (CDK9) and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. nih.gov The poly-ubiquitinated CDK9 is then recognized and degraded by the 26S proteasome, effectively removing the protein from the cell. nih.gov This event-driven, catalytic mechanism allows for substoichiometric quantities of the PROTAC to induce the degradation of a larger amount of the target protein. nih.gov

The selection of a potent and selective ligand for the target protein is a critical first step in PROTAC design. For CDK9, this has primarily involved the adaptation of known small-molecule inhibitors.

A common strategy in the development of CDK9 degraders is to leverage the scaffolds of existing CDK9 inhibitors. nih.gov The ATP-binding pocket of CDK9 is a well-characterized target, though its similarity to other CDKs presents a selectivity challenge. creative-biolabs.comresearchgate.net By converting a known inhibitor into a PROTAC, it is possible to enhance selectivity and achieve more potent biological outcomes. researchgate.net

Aminopyrazoles: Researchers have successfully developed aminopyrazole-based PROTACs that selectively degrade CDK9. nih.gov One such degrader, PROTAC 2, demonstrated a DC50 (concentration for 50% degradation) of 158 nM and selectively degraded CDK9 without affecting other CDKs in cellular assays. nih.gov

Triazines: The selective CDK9 inhibitor BAY-1143572, which is based on a 1,3,5-triazine (B166579) scaffold, has been converted into a series of potent PROTACs. researchgate.netresearchgate.net The most effective of these, PROTAC B03, induced CDK9 degradation at low nanomolar concentrations (DC50 of 7.62 nM in MV4-11 cells) and exhibited greater antiproliferative activity than the parent inhibitor. nih.govresearchgate.net

Other Scaffolds: Other established CDK9 inhibitor scaffolds have also been employed. Wogonin, a natural product, was used to synthesize a series of PROTACs, with compound 11c selectively degrading CDK9 in MCF-7 cells. nih.govcreative-biolabs.com The clinical candidate AT7519 has also been used as a warhead to study how linker composition affects degrader potency. scribd.commedchemexpress.com SNS-032, another CDK-binding ligand, was incorporated into the PROTAC THAL-SNS-032 for CDK9 degradation. selleckchem.com

| CDK9 Inhibitor Scaffold | Example Parent Inhibitor | Resulting PROTAC Example | Reported Degradation Potency (DC50) | Cell Line |

|---|---|---|---|---|

| Aminopyrazole | N/A | PROTAC 2 | 158 nM | HEK293 |

| Triazine | BAY-1143572 | B03 | 7.62 nM | MV4-11 |

| Flavone | Wogonin | 11c | Effective Degradation (Specific DC50 not stated) | MCF-7 |

| Pyrazolo[1,5-a]pyrimidine | AT7519 | PROTAC CDK9 degrader-7 | N/A | N/A |

The human proteome contains over 600 putative E3 ligases, but only a small number have been successfully recruited for PROTAC-mediated degradation. nih.govbiorxiv.org The choice of E3 ligase is critical, as its expression levels can vary across different cell types and tissues, and mutations in E3 ligase components can lead to drug resistance. nih.govexplorationpub.com

For CDK9 PROTACs, the most widely utilized E3 ligase is Cereblon (CRBN). nih.govnih.gov CRBN is a substrate receptor within the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. frontiersin.org Ligands for CRBN are typically derived from the immunomodulatory imide drug (IMiD) class, which includes thalidomide (B1683933), pomalidomide (B1683931), and lenalidomide. nih.govfrontiersin.org These molecules have well-understood binding characteristics and synthetic accessibility, making them ideal for incorporation into PROTACs. frontiersin.org Numerous successful CDK9 degraders have been constructed by conjugating a CDK9 inhibitor to a pomalidomide or thalidomide derivative. nih.govresearchgate.netselleckchem.com For instance, the potent CDK9 degrader B03 uses pomalidomide to recruit CRBN, and the first reported selective CDK9 PROTAC also relied on a CRBN-mediated mechanism. nih.govresearchgate.net

| E3 Ligase | Recruiting Ligand Class | Example Ligands Used in PROTACs |

|---|---|---|

| Cereblon (CRBN) | Immunomodulatory imide drugs (IMiDs) | Pomalidomide, Thalidomide, Lenalidomide |

| Von Hippel-Lindau (VHL) | Hydroxyproline derivatives | VH032 |

| Inhibitor of Apoptosis Proteins (cIAP) | Bestatin derivatives | Bestatin |

While CRBN is the predominant choice for CDK9 degraders, the broader PROTAC field has successfully employed other E3 ligases, such as the von Hippel-Lindau (VHL) tumor suppressor and cellular inhibitor of apoptosis proteins (cIAPs). nih.govnih.govexplorationpub.com The ability to target different E3 ligases is strategically important. explorationpub.com For example, a study developing CDK4 and CDK6 degraders demonstrated that VHL- and cIAP-based PROTACs could effectively degrade their targets, highlighting the importance of linker optimization for each E3 ligase. nih.gov Although there are fewer published examples of VHL- or cIAP-recruiting PROTACs specifically for CDK9, exploring these alternatives is a key strategy for overcoming potential resistance to CRBN-based degraders and for tailoring therapies to cell types where alternative E3 ligases may be more highly expressed or active. nih.govexplorationpub.com

Linker Chemistry and Optimization for PROTAC CDK9 Ligands

The linker is a critical component of a PROTAC, significantly influencing its efficacy and pharmacological properties. researchgate.netnih.gov Its length, composition, and attachment points to the target and E3 ligase ligands must be carefully optimized to facilitate the formation of a stable and productive ternary complex (CDK9-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein. springernature.comnih.govresearchgate.net

The length and chemical nature of the linker play a pivotal role in the degradation efficiency of PROTAC CDK9 ligands. explorationpub.comnih.gov An optimal linker length is crucial; a linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both CDK9 and the E3 ligase, while an excessively long linker might result in an unstable ternary complex, leading to inefficient ubiquitination. nih.gov

Studies on various PROTACs have demonstrated that the degradation potency is highly dependent on the linker length. For instance, in a series of CDK9 degraders based on the inhibitor AT7519, both fully alkyl and amide-containing linkers of varying lengths were synthesized and evaluated. nih.govuq.edu.au The results indicated a clear correlation between linker length and degradation potency. nih.gov

The composition of the linker also significantly affects the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are critical for its biological activity. computabio.com Common linker motifs include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures incorporating rings or alkynes. nih.govexplorationpub.com For example, the inclusion of PEG units can enhance solubility, a desirable property for these often large molecules. arxiv.org The choice of linker composition can also influence the conformation of the ternary complex, thereby affecting degradation efficiency. arxiv.org

| Compound | Linker Type | Linker Length (atoms) | CDK9 Degradation (DC50, nM) |

|---|---|---|---|

| Compound A | Alkyl | 8 | >1000 |

| Compound B | Alkyl | 12 | 500 |

| Compound C | Alkyl | 16 | 150 |

| Compound D | PEG | 10 | 800 |

| Compound E | PEG | 14 | 300 |

The points at which the linker is attached to the CDK9 inhibitor and the E3 ligase ligand, often referred to as "exit vectors," are critical determinants of a PROTAC's ability to form a productive ternary complex. explorationpub.comtocris.com The attachment point on the CDK9 ligand must be chosen carefully to avoid disrupting its binding to the target protein. explorationpub.com This is typically guided by co-crystal structures of the inhibitor bound to CDK9, identifying solvent-exposed regions of the inhibitor that can be modified without compromising affinity. nih.gov

Similarly, the linker attachment site on the E3 ligase ligand influences the orientation of the E3 ligase in the ternary complex. researchgate.net Different attachment points can lead to distinct ternary complex conformations, some of which are more favorable for ubiquitination than others. researchgate.net The geometry of the ternary complex, dictated by the linker and its attachment points, must position a lysine (B10760008) residue on the surface of CDK9 in proximity to the active site of the E2 conjugating enzyme associated with the E3 ligase. promegaconnections.com

Computational modeling and structural biology techniques are increasingly being used to predict and rationalize the effects of linker attachment points on ternary complex formation and to guide the design of more effective PROTACs. nih.govescholarship.org

Development of Specific PROTAC CDK9 Ligands

The development of potent and selective PROTACs for CDK9 involves a multi-step process encompassing chemical synthesis, biological evaluation, and iterative optimization.

The synthesis of PROTACs is typically a modular process, involving the separate synthesis of the CDK9 ligand, the E3 ligase ligand, and the linker, followed by their conjugation. tocris.com Common synthetic strategies often employ standard coupling reactions such as amide bond formation, ether synthesis, or "click chemistry". nih.govtocris.com

For example, a CDK9 inhibitor with a suitable functional group for linker attachment (e.g., an amine, carboxylic acid, or alkyne) is first synthesized. Similarly, an E3 ligase ligand, such as thalidomide or pomalidomide for Cereblon (CRBN) or a derivative of the VHL ligand for the von Hippel-Lindau E3 ligase, is functionalized with a complementary reactive group. researchgate.net The linker itself is often synthesized with two different reactive ends to allow for sequential conjugation to the two ligands. nih.gov The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for the final assembly of PROTACs due to its high efficiency and functional group tolerance. nih.gov

SAR studies are crucial for optimizing the performance of PROTAC CDK9 degraders. These studies involve systematically modifying the structure of the PROTAC—the CDK9 ligand, the E3 ligase ligand, and the linker—and evaluating the impact of these changes on degradation potency and selectivity. nih.govnih.gov

For the CDK9 ligand, modifications are often aimed at improving binding affinity and selectivity for CDK9 over other kinases. For instance, converting a pan-CDK inhibitor into a PROTAC can lead to a selective CDK9 degrader. researchgate.net In the case of the linker, as discussed previously, its length, composition, and attachment points are systematically varied to identify the optimal combination for efficient ternary complex formation and subsequent degradation. researchgate.net

| Compound | Modification | CDK9 Binding Affinity (IC50, nM) | CDK9 Degradation (DC50, nM) |

|---|---|---|---|

| PROTAC-1 (Parent) | - | 50 | 100 |

| PROTAC-2 | Modified CDK9 Ligand | 25 | 80 |

| PROTAC-3 | Altered Linker Attachment | 60 | 500 |

| PROTAC-4 | Optimized Linker Length | 55 | 50 |

Due to their large size and flexible nature, PROTACs often exhibit poor cell permeability. researchgate.net Strategies to address this include the incorporation of cyclic structures or other rigidifying elements into the linker to reduce conformational flexibility and mask polar groups. escholarship.org Additionally, adjusting the lipophilicity and hydrogen bonding capacity of the molecule can improve its ability to cross cell membranes. uq.edu.au

Finally, PROTACs offer a potential strategy to overcome resistance to traditional inhibitors that can arise from mutations in the target protein's active site. Since PROTACs only require binding to the target protein and not necessarily inhibition of its activity, they can often degrade mutated proteins that are no longer susceptible to conventional inhibitors. scienceopen.com

Research on Peptide-Based PROTACs for CDK9 Degradation Remains an Emerging Field

While the development of proteolysis-targeting chimeras (PROTACs) for cyclin-dependent kinase 9 (CDK9) is an active area of research, the specific modality of utilizing peptides as the CDK9-binding ligand is still a nascent and largely unexplored strategy. A thorough review of the current scientific literature reveals a significant focus on small molecule-based PROTACs for CDK9 degradation, with a notable absence of detailed research findings or comprehensive data on peptide-based counterparts.

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technology has shown promise in targeting proteins that have been challenging to inhibit with traditional small molecules. The design of a PROTAC involves three key components: a ligand that binds the target protein, a ligand for an E3 ligase, and a linker connecting the two.

Current research on CDK9 PROTACs predominantly features the use of known small molecule inhibitors of CDK9 as the target-binding ligand. These small molecules are synthetically linked to ligands for E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

The concept of peptide-based PROTACs, which would employ a peptide sequence to bind to the target protein, is a theoretically viable approach. Peptides can offer high specificity and a large binding interface, which could be advantageous in targeting protein-protein interactions, such as the interaction between CDK9 and its regulatory partner, Cyclin T1. Some research has focused on designing peptide inhibitors that can disrupt this interaction. Such peptides, if incorporated into a PROTAC structure, could potentially serve as effective CDK9-targeting ligands.

However, the transition from designing peptide inhibitors to creating fully functional peptide-based PROTACs for CDK9 has not been extensively documented in published research. Key data regarding the design, synthesis, and biological evaluation—including degradation efficiency (DC50 and Dmax values) and selectivity—of peptide-based CDK9 degraders are not currently available in the public domain.

Consequently, a detailed and data-rich article focusing solely on "Emerging Modalities for CDK9 Degradation: Peptide-Based PROTACs" cannot be generated at this time due to the lack of specific research findings and supporting data in the scientific literature. This area represents a potential future direction for the field of targeted protein degradation, but as of now, it remains a field with limited published exploration.

Molecular and Cellular Mechanisms of Protac Cdk9 Ligand Mediated Degradation

Formation and Characterization of the Ternary Complex: CDK9, PROTAC CDK9 Ligand, and E3 Ligase

The cornerstone of PROTAC activity is the formation of a ternary complex, comprising the target protein (CDK9), the PROTAC molecule, and a recruited E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). nih.govnih.gov This event is the critical first step that precedes the enzymatic transfer of ubiquitin to the target protein. nih.gov The formation and stability of this complex are paramount to the efficiency of the degradation process.

Stoichiometry and Stability of the PROTAC:CDK9:E3 Ligase Complex

The PROTAC-mediated ternary complex typically assembles with a 1:1:1 stoichiometry of CDK9:PROTAC:E3 Ligase. Unlike traditional enzyme inhibitors that require stoichiometric occupancy to be effective, PROTACs can act catalytically, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov

The stability of this ternary complex is a critical determinant of a PROTAC's degradation efficiency. This stability is often quantified by a cooperativity factor (α), which measures how the binding of one protein partner influences the PROTAC's affinity for the other. Positive cooperativity (α > 1) occurs when the formation of a binary complex (e.g., PROTAC-CDK9) increases the affinity for the third component (the E3 ligase), leading to a more stable ternary complex than would be predicted from the individual binding affinities. This enhanced stability is considered a key feature of highly effective PROTACs. Various biophysical techniques are employed to characterize these interactions, as detailed in the table below.

| Technique | Principle | Information Gained |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as molecules bind and dissociate. | Real-time kinetics of complex formation and dissociation (kon, koff), binding affinity (KD), and ternary complex half-life. |

| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two light-sensitive molecules in close proximity. | Proximity of tagged target and E3 ligase proteins, confirming ternary complex formation in vitro or in cells. |

Molecular Interactions Driving Ternary Complex Assembly

The assembly of the ternary complex is a highly specific event governed by a network of molecular interactions. While the PROTAC's warhead and E3 ligase ligand direct the initial binding events, the ultimate stability and productive orientation of the complex are heavily influenced by newly formed protein-protein interactions (PPIs) between CDK9 and the E3 ligase. nih.gov

The chemical linker connecting the two ends of the PROTAC is not merely a passive spacer; its length, rigidity, and chemical composition are critical for allowing the two proteins to adopt a conformation that is both stable and favorable for ubiquitination. Computational strategies, such as protein-protein docking and molecular dynamics simulations, are increasingly used to model and predict the three-dimensional structures of these ternary complexes. nih.gov These models help researchers understand the specific amino acid residues at the interface between CDK9 and the E3 ligase that contribute to complex stability. For instance, modeling of CDK-CRBN interactions has shown that specific residues in the G-loop of the kinase can fit into a cleft on the CRBN surface, forming crucial contacts that stabilize the complex. nih.gov

Role of Induced Proximity in Ubiquitination by E3 Ligase

The fundamental mechanism of action for a PROTAC is "induced proximity." By physically bridging CDK9 and an E3 ligase, the PROTAC dramatically increases the local concentration of the E3 ligase around the CDK9 substrate. researchgate.net E3 ubiquitin ligases are the components of the UPS that confer substrate specificity; they recognize specific proteins and catalyze the transfer of ubiquitin from an E2-conjugating enzyme to a lysine (B10760008) residue on the target protein. nih.gov

In the context of the ternary complex, the E3 ligase is positioned in such a way that its catalytic machinery is directed towards CDK9. This induced proximity facilitates the efficient transfer of ubiquitin molecules onto accessible lysine residues on the surface of CDK9, marking it for destruction by the proteasome. nih.govresearchgate.net The formation of a productive ternary complex is therefore essential, as it must not only be stable but also hold the two proteins in a spatial orientation that allows the E2-ubiquitin complex to access and modify a lysine on CDK9. nih.gov

Ubiquitination and Proteasomal Degradation Pathway

Following the successful formation of the ternary complex, the PROTAC triggers the enzymatic labeling of CDK9 with ubiquitin chains, which serves as a recognition signal for the cell's primary protein degradation machinery, the 26S proteasome.

Identification of Ubiquitination Sites on CDK9

The transfer of ubiquitin by the E3 ligase occurs on specific, surface-accessible lysine residues on the target protein. The unique distribution of these lysine residues on the surface of different kinases is a key factor enabling the selective degradation of CDK9 over other highly homologous cyclin-dependent kinases. nih.gov For a PROTAC to be effective, the ternary complex it induces must orient CDK9 such that one or more of its surface lysines are positioned within the "ubiquitination zone" of the recruited E3 ligase. nih.gov

While it is established that appropriately placed lysine residues are required for degradation, the specific sites on CDK9 that are ubiquitinated following treatment with a CRBN- or VHL-recruiting PROTAC have not been definitively mapped in publicly available literature. The identification of these sites typically requires advanced proteomics techniques, such as mass spectrometry, to analyze the ubiquitinated protein and pinpoint the exact modified lysine residues. biorxiv.org Computational models and site-directed mutagenesis, where specific lysines are altered to prevent ubiquitination, are also key tools used to validate these sites and understand their importance for the degradation process. nih.gov

Dependence on the 26S Proteasome for CDK9 Degradation

The culmination of the PROTAC-mediated process is the degradation of the poly-ubiquitinated CDK9 protein by the 26S proteasome. nih.govresearchgate.net The poly-ubiquitin chain acts as a flag that is recognized by shuttle proteins and receptors on the 19S regulatory particle of the proteasome. The proteasome then unfolds the tagged CDK9 protein and feeds it into the 20S core particle, where it is cleaved into small peptides. The PROTAC molecule itself is not degraded and is released to mediate further rounds of CDK9 degradation. nih.gov

Downstream Cellular Consequences of CDK9 Degradation by PROTACs

The degradation of Cyclin-Dependent Kinase 9 (CDK9) via Proteolysis Targeting Chimeras (PROTACs), which can be synthesized using molecules like PROTAC CDK9 ligand-1, initiates a cascade of significant cellular changes. medchemexpress.com By removing the entire CDK9 protein, these PROTACs affect not only its kinase activity but also its scaffolding functions, leading to profound downstream consequences on transcription and cell survival pathways.

Effects on RNA Polymerase II C-Terminal Domain (RNAPII CTD) Phosphorylation

CDK9, as the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, plays an indispensable role in regulating transcriptional elongation. nih.govfrontiersin.org A primary function of CDK9 is the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII). embopress.org The RNAPII CTD consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS, and its phosphorylation status dictates the progression of the transcription cycle. nih.govuni-muenchen.de

Specifically, P-TEFb-mediated phosphorylation of Serine 2 (Ser2) residues within the CTD is a critical signal for RNAPII to transition from a paused state to productive elongation. frontiersin.orgresearchgate.net The degradation of CDK9 by a PROTAC effectively removes this kinase activity, leading to a marked reduction in the phosphorylation of RNAPII CTD at the Ser2 position. nih.gov This hypo-phosphorylation prevents the release of RNAPII from promoter-proximal pausing, thereby causing a widespread suppression of transcriptional elongation for many genes. embopress.org

Table 1: Impact of CDK9 Perturbation on RNAPII CTD Phosphorylation

| Method of Perturbation | Key Target Residue | Consequence | Research Finding |

| PROTAC-mediated Degradation | Serine 2 (Ser2) | Reduced phosphorylation | CDK9 degradation by a PROTAC resulted in reduced phosphorylation of Ser2 on RPB1 (a core subunit of RNAPII). nih.gov |

| Kinase Inhibition | Serine 2 (Ser2) | Reduced phosphorylation | Inhibition of CDK9 leads to decreased phosphorylation of the RNAPII CTD. embopress.org |

Modulation of Key Transcriptional Targets (e.g., Mcl-1, Myc)

The transcriptional suppression caused by CDK9 degradation has a particularly strong impact on genes with short-lived mRNA transcripts, including critical oncogenes and pro-survival factors. nih.govresearchgate.net Two of the most significant transcriptional targets affected are Mcl-1 (Myeloid cell leukemia-1) and Myc.

Mcl-1: Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its continuous transcription is essential for the survival of many cancer cells. PROTAC-mediated degradation of CDK9 leads to a rapid decrease in Mcl-1 mRNA and a subsequent depletion of the Mcl-1 protein, thereby promoting apoptosis. nih.govmedchemexpress.comresearchgate.net

Myc: The Myc proto-oncogene is a master transcriptional regulator that drives cell proliferation and is frequently deregulated in cancer. researchgate.netnih.gov The expression of Myc is highly dependent on CDK9-mediated transcriptional elongation. Consequently, the degradation of CDK9 potently disrupts the MYC-regulated transcriptional network, leading to a rapid downregulation of both MYC mRNA and its protein product. nih.govbiorxiv.orgresearchgate.net

Table 2: Effect of CDK9 Degraders on Key Transcriptional Targets

| CDK9 Degrader | Cell Line | Target Protein | Observed Effect |

| PROTAC (Aminopyrazole-based) | HCT116 | Mcl-1 | Reduced levels of Mcl-1 protein. nih.gov |

| PROTAC CDK9 degrader-5 | MV411 | Mcl-1 | Time-dependent decrease in the protein level of Mcl-1. medchemexpress.com |

| KI-CDK9d-32 | - | MYC | Rapid downregulation of MYC protein and mRNA transcript levels. biorxiv.orgresearchgate.net |

Distinction between CDK9 Kinase Inhibition and Protein Degradation Effects

While both small-molecule kinase inhibitors and PROTAC degraders can block the enzymatic output of CDK9, the strategy of targeted protein degradation offers distinct and often superior pharmacological effects. nih.gov

Abrogation of All Protein Functions: Kinase inhibitors only block the catalytic activity of CDK9. In contrast, PROTACs eliminate the entire protein, thereby abrogating both its enzymatic (kinase) and non-enzymatic (scaffolding) functions. This can be critical, as the scaffolding function of CDK9 may play a role in assembling transcriptional machinery. nih.govbiorxiv.org

Overcoming Compensatory Mechanisms: Studies have shown that cancer cells can adapt to CDK9 inhibition through compensatory feedback mechanisms that dampen the therapeutic effect on targets like MYC. These feedback loops are often absent when CDK9 is degraded, suggesting that degradation provides a more robust and durable disruption of oncogenic signaling pathways. nih.govbiorxiv.org

Prolonged Pharmacodynamic Effect: The effect of a kinase inhibitor is typically dependent on its continued presence at a sufficient concentration. Because PROTACs act catalytically to induce degradation, a transient exposure can lead to a prolonged absence of the target protein. Research has demonstrated that after washout of a CDK9 degrader, the cytotoxic effects (e.g., apoptosis) persist, whereas the effects of an inhibitor can be more readily reversed. nih.gov

Enhanced Selectivity: It is possible to develop PROTACs that are highly selective for degrading CDK9, even if the ligand component has affinity for other kinases. For example, the PROTAC THAL-SNS-032 was developed from the multi-targeted kinase inhibitor SNS-032. While SNS-032 inhibits CDK2, CDK7, and CDK9, THAL-SNS-032 selectively degrades only CDK9, illustrating how the PROTAC approach can convert a multi-targeted inhibitor into a selective degrader. nih.govresearchgate.net

Table 3: Comparison of CDK9 Inhibition vs. Degradation

| Feature | Kinase Inhibition | Protein Degradation (PROTAC) |

| Mechanism of Action | Occupies ATP-binding pocket to block catalytic activity. | Induces ubiquitination and proteasomal destruction of the entire protein. nih.gov |

| Effect on Protein | Blocks kinase function only. | Eliminates both catalytic and scaffolding functions. nih.govbiorxiv.org |

| Duration of Effect | Often requires continuous drug exposure. | Can have a prolonged effect even after drug washout. nih.gov |

| Cellular Response | May trigger compensatory feedback mechanisms. nih.gov | Can bypass feedback mechanisms for a more robust response. biorxiv.org |

| Selectivity | Dependent on the selectivity of the inhibitor molecule. | Can achieve higher functional selectivity by exploiting protein surface interactions. nih.govnih.gov |

Selectivity and Specificity Profiling of Protac Cdk9 Ligands

Kinome-Wide Selectivity Assessment

The selectivity of CDK9-targeting PROTACs is not solely dependent on the binding affinity of the warhead but is significantly influenced by the formation of a productive ternary complex between the PROTAC, CDK9, and an E3 ligase. researchgate.netmdpi.com This unique mechanism allows for a level of selectivity that is often unachievable with the parent inhibitors alone.

A key feature of many developed CDK9 PROTACs is their ability to selectively degrade CDK9 while sparing other closely related CDK family members. For instance, an early aminopyrazole-based PROTAC, compound 3 , was shown to selectively degrade CDK9 in HCT116 cells, while its parent inhibitors affected both CDK5 and CDK9. nih.govfrontiersin.org Further optimization of the linker led to PROTAC 2 , which demonstrated a half-maximal degradation concentration (DC50) of 158 ± 6 nM for CDK9, while the levels of other CDKs remained unaffected. mdpi.comunmc.edu Interestingly, while PROTAC 2 still binds to and inhibits the kinase activity of CDK2 and CDK5, it does not induce their degradation. unmc.edu

Similarly, THAL-SNS-032 (also referred to as PROTAC 45), which uses the broad-spectrum CDK inhibitor SNS-032 as its warhead, induces potent and selective degradation of CDK9. mdpi.com In one study, it did not alter the levels of other CDKs even at concentrations up to 5µM. mdpi.com Another study noted that while CDK9 was the most responsive target, degradation of CDK2 and CDK7 could be observed at higher concentrations (100 nM) and longer time points (6-24 hours). mdpi.com

Another example, PROTAC B03 , was developed by conjugating the CDK9 inhibitor BAY-1143572 with a pomalidomide (B1683931) ligand. This PROTAC induced CDK9 degradation at low nanomolar concentrations with minimal impact on other kinases, and it showed improved anti-proliferative activity compared to its parent inhibitor. researchgate.netmdpi.com Conversely, some research efforts have intentionally developed dual degraders; for example, compound F3 was identified as a potent dual degrader of both CDK2 (DC50: 62 nM) and CDK9 (DC50: 33 nM). researchgate.net

| PROTAC Compound | CDK9 Degradation (DC50) | Effect on Other CDKs | Reference |

|---|---|---|---|

| PROTAC 2 | 158 ± 6 nM | Selectively degrades CDK9; spares other CDK family members, though it inhibits CDK2/5 kinase activity. | mdpi.comunmc.edu |

| THAL-SNS-032 (PROTAC 45) | Potent, selective degradation | Does not alter levels of other CDKs at 5μM. Some degradation of CDK2/7 at higher concentrations. | mdpi.commdpi.com |

| PROTAC B03 | ~7 nM | Induces selective CDK9 degradation with little inhibition of other kinases. | mdpi.com |

| F3 (Dual Degrader) | 33 nM | Potently degrades both CDK9 and CDK2 (DC50: 62 nM). | researchgate.net |

The primary mechanism enabling the conversion of a pan-CDK inhibitor into a selective CDK9 degrader is the exploitation of differences in surface-accessible lysine (B10760008) residues among the CDK family members. nih.govtandfonline.commdpi.com While the ATP-binding sites of CDKs are highly conserved, their surface topographies and the distribution of lysine residues are distinct. nih.govoncodesign-services.com

For a PROTAC to induce degradation, it must bring the E3 ligase close enough to the target protein to facilitate the transfer of ubiquitin to one or more of the target's surface lysine residues. nih.gov The specific geometry of the ternary complex, dictated by the warhead, linker, and E3 ligase ligand, determines which lysines are accessible for ubiquitination. Therefore, even if a PROTAC binds to multiple CDKs, it will only induce the degradation of those where a productive complex can form, leading to ubiquitination. mdpi.comunmc.edu This principle explains why PROTAC 2 can bind to CDK2 and CDK5 but only degrades CDK9; the surface lysine landscape of CDK2 and CDK5 is not amenable to ubiquitination by the specific ternary complex formed by PROTAC 2. unmc.edu

Off-Target Degradation Analysis in Preclinical Settings

Comprehensive proteomic and kinomic profiling is essential to confirm the selectivity of CDK9 degraders and identify any potential off-target liabilities. Mass spectrometry-based proteomics is a common method used in preclinical studies to assess the global effects of a PROTAC on the cellular proteome. unmc.edu

Studies on PROTAC 2 using mass spectrometry confirmed its selective degradation of CDK9 in both HEK293 and pancreatic cancer (MiaPaCa2) cells. unmc.edu Furthermore, a PROTAC developed from a CDK2/5 aminopyrazole-based inhibitor was shown to selectively degrade CDK9 without affecting the protein levels of several non-CDK off-target kinases, including AKT, FAK, and IKKβ. researchgate.netmdpi.com While these degraders are highly selective, it is important to note that the warhead portion of the PROTAC can still bind to its original off-targets even if it does not induce their degradation. acs.org This residual binding could theoretically contribute to some of the pharmacological effects or liabilities of the parent inhibitor, albeit likely at lower concentrations due to the catalytic nature of PROTACs. acs.org

| PROTAC Compound | Cell Line | Key Off-Target Findings | Reference |

|---|---|---|---|

| PROTAC 2 | MiaPaCa2 | Mass spectrometry confirmed selective degradation of CDK9. | researchgate.netunmc.edu |

| Aminopyrazole-derived PROTAC | Not specified | Did not affect levels of non-CDK kinases AKT, FAK, and IKKβ. | researchgate.netmdpi.com |

| THAL-SNS-032 | HFF | Primary target is CDK9; degradation of CDK2 and CDK7 observed at higher concentrations (100 nM). No effect on CDK1. | mdpi.com |

Mechanisms Contributing to Enhanced Selectivity of PROTAC CDK9 Ligands

The superior selectivity of PROTACs compared to traditional inhibitors stems from several interconnected factors that go beyond simple target binding affinity.

Differential Lysine Accessibility : As detailed previously, the unique distribution of surface lysines on CDK9 compared to other CDKs is a fundamental driver of selective degradation. tandfonline.commdpi.com

Ternary Complex Cooperativity : The potency and selectivity of a PROTAC are highly dependent on the formation of a stable and conformationally competent ternary complex (Target:PROTAC:E3 Ligase). mdpi.com Factors such as structural complementarity and positive cooperativity within this complex are critical for efficient ubiquitination and can confer selectivity for one target over another. mdpi.com

Linker and E3 Ligase Optimization : The chemical nature, length, and attachment point of the linker are crucial variables that can be fine-tuned to optimize the geometry of the ternary complex. mdpi.comacs.org This optimization can enhance the degradation potency and selectivity for the intended target. Similarly, the choice of the E3 ligase and its corresponding ligand (e.g., pomalidomide or thalidomide (B1683933) for Cereblon) also plays a pivotal role in determining which proteins can be effectively degraded. scienceopen.commdpi.com The iterative process of optimizing these components is central to developing a potent and highly selective degrader. mdpi.com

Preclinical Efficacy and Biological Impact in Non Human Models

In Vitro Cellular Studies of PROTAC CDK9 Ligands

Dose-Dependent Degradation of CDK9 in Diverse Cell Lines

A hallmark of PROTACs developed from CDK9 ligands is their ability to induce potent, selective, and dose-dependent degradation of the CDK9 protein across a variety of cancer cell lines. For instance, PROTAC CDK9 Degrader-1 (also referred to as Compound 3) was shown to degrade CDK9 in a dose-dependent manner in HCT116 colon cancer cells when treated with concentrations ranging from 2.5 to 20 µM for 6 hours. nih.govmedchemexpress.com At concentrations of 10 and 20 µM, this degrader reduced CDK9 levels by approximately 56% and 65%, respectively. nih.gov

Similarly, the aminopyrazole-based PROTAC 2 selectively degrades CDK9 with a DC50 value (concentration causing 50% degradation) of 158 nM and achieves complete degradation at a 1 µM concentration in pancreatic cancer cells. nih.gov Another compound, B03, induced CDK9 degradation in acute myeloid leukemia (AML) cells at low nanomolar concentrations. researchgate.net In breast cancer cell lines such as BT474, the PROTAC THAL-SNS-032 also effectively decreased CDK9 protein levels. mdpi.com This selective degradation is a key feature, with studies showing that these PROTACs often spare other homologous cyclin-dependent kinases, such as CDK2 and CDK5. nih.govinformahealthcare.com

| PROTAC Compound | Cell Line(s) | Cancer Type | Key Degradation Finding |

|---|---|---|---|

| PROTAC CDK9 Degrader-1 (Compound 3) | HCT116 | Colon Cancer | ~65% degradation at 20 µM nih.gov |

| PROTAC 2 | MiaPaCa2 | Pancreatic Cancer | DC50 = 158 nM nih.gov |

| B03 | MV4-11, MOLM13 | Acute Myeloid Leukemia | Degradation at low nM concentrations nih.govresearchgate.net |

| THAL-SNS-032 | BT474 | Breast Cancer | Effective CDK9 degradation mdpi.com |

| KI-CDK9d-32 | MOLT-4 | T-lymphoblast Leukemia | Potent degradation at 1 µM for 6 hours biorxiv.org |

Impact on Cell Growth and Proliferation in Various Disease Models

The degradation of CDK9 translates to significant anti-proliferative effects in a range of cancer cell models. The PROTAC B03 demonstrated more effective inhibition of cell growth in AML cells compared to its parent CDK9 inhibitor warhead alone. researchgate.net In breast cancer, THAL-SNS-032 showed profound inhibitory activity in ER-positive (MCF7, T47D) and ER/HER2-positive (BT474) cell lines. mdpi.com Another PROTAC, L055, also effectively inhibited the proliferation of ERα-positive breast cancer cells. nih.gov

Furthermore, Compound 45 was found to reduce proliferation in triple-negative breast cancer (TNBC) cell lines, including MDA-MB-468, MDA-MB-231, and BT-549. nih.gov The potent cytotoxic effects of these degraders are highlighted by compounds like KI-CDK9d-32, which induced more pronounced cytotoxic effects in MOLT-4, PSN-1, and RH-4 cell lines compared to traditional CDK9 inhibitors. biorxiv.org

| PROTAC Compound | Cell Line(s) | Cancer Type | Anti-proliferative Effect |

|---|---|---|---|

| B03 | MV4-11, MOLM13, MCF7, etc. | Leukemia, Breast, etc. | Potent anti-proliferative activity nih.gov |

| THAL-SNS-032 | MCF7, T47D, BT474 | Breast Cancer | Profound inhibitory activity mdpi.com |

| L055 | T47D, MCF7 | ERα-positive Breast Cancer | Effective inhibition of proliferation nih.gov |

| Compound 45 | MDA-MB-468, MDA-MB-231, BT-549 | Triple-Negative Breast Cancer | Reduced proliferation nih.gov |

| TB003 / TB008 | Various | General Cancer | Robust anti-proliferative effects preprints.org |

Induction of Apoptosis in Non-Human Cellular Systems

A primary mechanism through which CDK9 degraders exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. The degradation of CDK9 leads to the downregulation of key anti-apoptotic proteins that are critical for cancer cell survival. revvity.com Research has shown that the PROTAC B03 enhances the induction of apoptosis in AML cells. researchgate.net Similarly, in HER2-positive breast cancer cells, THAL-SNS-032 treatment led to a significant increase in apoptosis. mdpi.com This pro-apoptotic effect is often linked to the disruption of transcriptional regulation of survival genes like Mcl-1. nih.gov

Modulation of Cellular Signaling Pathways and Gene Expression Profiles

As a key transcriptional regulator, the degradation of CDK9 has profound effects on cellular signaling and gene expression. CDK9 is a component of the positive transcription elongation factor b (p-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), a critical step for transcriptional elongation. nih.gov PROTAC-mediated degradation of CDK9, such as with degrader 3, leads to reduced phosphorylation of RNAP II. nih.gov

This disruption in transcription disproportionately affects genes with short-lived mRNA and protein products, including critical oncoproteins and survival factors. revvity.com A consistent finding across multiple studies is the dose-dependent decrease in the anti-apoptotic protein Mcl-1 following treatment with CDK9 degraders. nih.govnih.gov Additionally, levels of the oncogene MYC, which is highly dependent on CDK9 for its expression, are also rapidly downregulated. biorxiv.org The degrader KI-CDK9d-32 was shown to repress canonical MYC pathways and disrupt nucleolar homeostasis. biorxiv.org Degradation of CDK9 can also impact other signaling pathways, with studies noting effects on AKT2 and p53 in cervical cancer models. nih.gov

Synergistic Effects with Other Research Compounds or Modalities

The targeted degradation of CDK9 can sensitize cancer cells to other therapeutic agents, creating opportunities for synergistic combination strategies. Because CDK9 degradation reduces levels of the anti-apoptotic protein Mcl-1, it can overcome resistance to BCL2 inhibitors like Venetoclax. nih.gov Studies have shown that PROTAC 2 sensitizes pancreatic cancer cells to Venetoclax. nih.gov This suggests that combining CDK9 degraders with BCL2 inhibitors could be a powerful strategy, particularly in cancers that rely on both Mcl-1 and BCL2 for survival. nih.gov

In Vivo Efficacy and Pharmacodynamic Studies in Animal Models

The promising in vitro results of CDK9-targeting PROTACs have been extended to in vivo animal models, demonstrating their potential for therapeutic efficacy. The first demonstration of in vivo target engagement by a selective CDK9 PROTAC was achieved with B03. informahealthcare.com In a leukemia xenograft mouse model, a single intravenous dose of B03 resulted in approximately 50% degradation of CDK9 in the tumor tissue after 3 hours. informahealthcare.com

Subsequent studies have shown that this target engagement translates to anti-tumor activity. In a xenograft model of triple-negative breast cancer, Compound 45 inhibited tumor growth. nih.gov Similarly, PROTAC L055 suppressed the growth of tumors derived from ERα-positive breast cancer cells (T47D and MCF7) in nude mice. nih.gov In a prostate cancer model using PC-3 cells, daily administration of PROTAC 9c led to a significant anti-tumor effect without causing noticeable weight loss in the mice, indicating a favorable tolerability profile. researchgate.net

| PROTAC Compound | Animal Model | Cancer Type | In Vivo Outcome |

|---|---|---|---|

| B03 | MV4-11 Xenograft Mice | Acute Myeloid Leukemia | ~50% CDK9 degradation in tumor nih.govinformahealthcare.com |

| Compound 45 | MDA-MB-231 Xenograft Mice | Triple-Negative Breast Cancer | Inhibited tumor growth nih.gov |

| L055 | T47D/MCF7 Xenograft Mice | ERα-positive Breast Cancer | Suppressed tumor growth nih.gov |

| PROTAC 9c | PC-3 Xenograft Mice | Prostate Cancer | Significant anti-tumor effect researchgate.net |

Mechanisms of Resistance and Strategies to Overcome in Preclinical Research

Characterization of Acquired Resistance Mechanisms to PROTAC CDK9 Ligands

Acquired resistance to PROTAC CDK9 ligands can arise from various alterations within the cancer cell, ranging from direct mutations in the target protein to changes in the cellular machinery co-opted by the PROTAC for its function.

A primary mechanism of acquired resistance involves mutations within the kinase domain of CDK9 itself. nih.gov Genomic sequencing of cancer cell lines with acquired resistance to CDK9 inhibitors has identified a specific point mutation, L156F, in the CDK9 coding region. nih.govlcsciences.comresearchgate.net This mutation, resulting from a C>T substitution, leads to the replacement of leucine (B10760876) with phenylalanine at position 156. nih.gov

Studies have demonstrated that the L156F mutation is sufficient to drive resistance not only to traditional ATP-competitive CDK9 inhibitors but also to PROTAC degraders. nih.govlcsciences.comresearchgate.net The underlying mechanism is that the L156F mutation creates steric hindrance, which disrupts the binding of the inhibitor or the PROTAC's "warhead" to the CDK9 protein. nih.govlcsciences.comresearchgate.net This impaired binding compromises the ability of the PROTAC to form a stable ternary complex (CDK9-PROTAC-E3 ligase), leading to reduced degradation of the mutant CDK9 protein. nih.gov For instance, the CDK9 PROTAC THAL-SNS-032 showed diminished degradation of the CDK9 L156F protein and weaker inhibition in resistant cells. nih.gov

| PROTAC | Cell Lines Tested | Observed Effect of L156F Mutation | Reference |

|---|---|---|---|

| THAL-SNS-032 | MOLM13 (parental) vs. MOLM13-BR (resistant) | Decreased degradation of CDK9 L156F protein and reduced anti-proliferation activity in resistant cells. | nih.gov |

Since PROTACs function by hijacking the cell's ubiquitin-proteasome system, alterations in the components of this system, particularly the E3 ubiquitin ligase recruited by the PROTAC, can also confer resistance. nih.gov While many CDK9 PROTACs utilize ligands for the Cereblon (CRBN) or Von Hippel-Lindau (VHL) E3 ligases, mutations or downregulation of these ligases can render the PROTAC ineffective. nih.govsemanticscholar.org

Genetic inactivation of CRBN has been identified as a resistance mechanism to CRBN-based PROTACs in cancer cells. semanticscholar.orgresearchgate.net For VHL-recruiting PROTACs, specific mutations such as VHLN67Q have been shown to decrease the affinity and cooperativity of the ternary complex formation, thereby impairing the degradation of the target protein. nih.gov Furthermore, research into resistance against CDK inhibitors has implicated the ubiquitin ligase CUL5 in mediating resistance, suggesting that dysregulation of various E3 ligases could be a potential escape mechanism for cancer cells treated with CDK9 PROTACs. nih.gov

Resistance can also emerge from adaptive changes in downstream signaling pathways that bypass the cell's dependency on CDK9. CDK9 is a critical regulator of transcription, particularly for short-lived oncoproteins like MYC. nih.govbiorxiv.org Preclinical models have shown that sustained inhibition of CDK9 can trigger a compensatory feedback mechanism, leading to an increase in MYC expression. biorxiv.orgbiorxiv.org While CDK9 degradation via PROTACs appears more effective at disrupting this feedback loop than simple kinase inhibition, alterations that permanently activate downstream pathways can still lead to resistance. biorxiv.orgresearchgate.net

Another identified mechanism of resistance is the upregulation of drug efflux pumps. The multidrug resistance ABCB1 gene (also known as MDR1) has been identified as a strong resistance marker for a CDK9 PROTAC degrader, suggesting that increased pumping of the PROTAC out of the cell can limit its efficacy. biorxiv.orgbiorxiv.org

Rational Design of Next-Generation PROTAC CDK9 Ligands to Circumvent Resistance

Building on the understanding of resistance mechanisms, researchers are rationally designing new PROTAC CDK9 ligands with improved properties to overcome these challenges.

A key strategy to overcome target-based resistance is the development of compounds that can effectively bind to and promote the degradation of mutated CDK9. Through high-throughput screening, a novel chemical scaffold, exemplified by the compound IHMT-CDK9-36, was discovered. nih.govresearchgate.net This compound exhibits potent inhibitory activity against both the wild-type (WT) CDK9 and the resistance-conferring L156F mutant. nih.govlcsciences.comresearchgate.net This scaffold provides a critical starting point for designing the warhead of next-generation PROTACs capable of degrading these resistant kinase mutants. nih.govresearchgate.net The development of PROTACs that can successfully degrade mutated targets has proven to be a successful strategy for overcoming resistance in other cancer therapies and is a promising avenue for CDK9-targeted treatments. nih.govfrontiersin.org

| Compound | Type | Activity Profile | Reference |

|---|---|---|---|

| IHMT-CDK9-36 | Inhibitor | Potent inhibition of both CDK9 WT and L156F mutant. Provides a novel chemical scaffold for next-generation PROTACs. | nih.govlcsciences.comresearchgate.net |

The linker and E3 ligase ligand are critical components of a PROTAC that can be optimized to enhance performance and mitigate resistance. "Linkerology," or the optimization of the linker, plays a crucial role in the potency and properties of the PROTAC. researchgate.net Modifying linker length, rigidity, and composition can improve the formation of a stable and productive ternary complex, potentially overcoming resistance caused by weakened interactions from a target mutation. researchgate.netarxiv.org

The choice of the recruited E3 ligase is another important strategic consideration. To circumvent resistance due to the inactivation of a specific E3 ligase like CRBN, PROTACs can be designed to hijack different E3 ligases. semanticscholar.org Utilizing ligases that are more broadly essential for cancer cell survival, such as VHL or cellular inhibitor of apoptosis protein 1 (cIAP1), may represent a more robust approach, as their inactivation is less likely to be tolerated by the cancer cell. semanticscholar.orgresearchgate.net This strategy of "E3 ligase switching" expands the arsenal (B13267) of PROTACs and provides options to treat cancers that have become resistant to a first-generation PROTAC. nih.gov

Investigating Combinatorial Strategies for Overcoming Resistance

Co-targeting with Transcriptional Regulators or Epigenetic Modifiers

The functional interplay between CDK9 and other key regulators of transcription and chromatin architecture provides a strong basis for exploring combination therapies. CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to promote transcriptional elongation. Its activity is often intertwined with that of other transcriptional and epigenetic modulators, making co-targeting a rational strategy to achieve synergistic anti-tumor effects.

Preclinical studies have demonstrated the potential of combining CDK9 inhibitors with inhibitors of other transcriptional regulators. For instance, the combination of CDK9 inhibitors with BET (Bromodomain and Extra-Terminal) inhibitors has shown synergistic effects in preclinical models of MLL-rearranged acute leukemia. mdpi.com This is based on the mechanistic rationale that both CDK9 and BRD4, a member of the BET family, are crucial for the expression of key oncogenes like MYC. flinders.edu.au By co-inhibiting these targets, a more profound and durable suppression of the oncogenic transcriptional program can be achieved.

Furthermore, the role of CDK9 in epigenetic regulation suggests that combining CDK9 degraders with epigenetic modifiers could be a viable strategy. CDK9 has been shown to be essential for maintaining heterochromatin compaction and plays a role in epigenetic silencing. nih.gov Therefore, combining a CDK9 degrader with agents that target other components of the epigenetic machinery, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, could lead to a more comprehensive disruption of the cancer epigenome and potentially overcome resistance. While specific preclinical data on combining "PROTAC CDK9 ligand-1"-based degraders with these epigenetic modifiers is still emerging, the scientific premise remains strong.

A summary of preclinical studies investigating the combination of CDK9 inhibitors with transcriptional and epigenetic regulators is presented in the table below.

| Combination Agent | Cancer Model | Key Findings |

| BET inhibitors (e.g., JQ1) | MLL-rearranged acute leukemia | Synergistic cell killing and reduction of oncogene expression. mdpi.com |

| BRD4 inhibitors (e.g., AZD5153) | Prostate Cancer | Synergistic effects in patient-derived organoids and in vivo models. flinders.edu.au |

Combination with Other Anti-Proliferative Agents in Preclinical Models

Beyond targeting transcriptional and epigenetic pathways, combining CDK9 degraders with other anti-proliferative agents that act on different cellular processes represents another promising avenue to enhance therapeutic efficacy and combat resistance. This approach aims to exploit cancer cell vulnerabilities by attacking them from multiple angles.

Preclinical evidence supports the combination of CDK9 inhibitors with various anti-proliferative drugs. For example, a novel kinase inhibitor, LZT-106, which targets CDK9 and GSK-3β, has been shown to sensitize colorectal cancer cells to the BH3 mimetic ABT-199 (venetoclax). nih.gov This suggests that CDK9 inhibition can lower the apoptotic threshold of cancer cells, making them more susceptible to agents that directly induce apoptosis.

In the context of triple-negative breast cancer (TNBC), a highly aggressive and difficult-to-treat malignancy, the potent and selective CDK9 degrader, compound 45 , has demonstrated significant anti-tumor activity as a monotherapy in preclinical models. nih.gov This degrader, which is synthesized using a ligand derived from the same chemical series as "this compound", effectively downregulates downstream targets like MYC and induces apoptosis in TNBC cells. nih.gov While specific combination studies with compound 45 were not detailed in the initial reports, its potent monotherapy activity makes it a strong candidate for future combination trials with standard-of-care chemotherapies or other targeted agents in TNBC and other cancers.

A review of recent developments in CDK9 inhibitors and degraders highlights several potential combination regimens that have been explored preclinically for other CDK9-targeting molecules. These include combinations with platinum-based anticancer drugs like cisplatin, which have shown synergy in medulloblastoma cells. nih.gov The table below summarizes some of the key preclinical findings for CDK9 inhibitors in combination with other anti-proliferative agents.

| Combination Agent | Cancer Model | Key Findings |

| Cisplatin | Medulloblastoma | Reduced medulloblastoma cell growth. nih.gov |

| Venetoclax (ABT-199) | Colorectal Cancer | Sensitization of cancer cells to apoptosis. nih.gov |

| Paclitaxel, Oxaliplatin | Pancreatic and Lung Cancer Cell Lines | CDK9 degraders TB003 and TB008 showed greater potency than standard chemotherapeutics. preprints.org |

These preclinical findings provide a strong rationale for the clinical investigation of combination therapies involving potent and selective CDK9 degraders. The continued exploration of these strategies will be crucial in defining their role in overcoming resistance and improving outcomes for cancer patients.

Advanced Research Methodologies and Computational Tools in Protac Cdk9 Ligand Discovery

Computational Approaches in PROTAC Design and Optimization

Computational methods have become indispensable in accelerating the discovery and optimization of PROTACs. researchgate.netscienceopen.com These in silico strategies guide the rational design of molecules with improved affinity, selectivity, and degradation efficiency. mdpi.comscienceopen.comscienceopen.com

Molecular docking is a fundamental computational tool used to predict the binding orientation of a PROTAC with its target protein, CDK9, and the E3 ligase. mdpi.comscienceopen.com This technique helps in understanding the interactions within the ternary complex (CDK9:PROTAC:E3 ligase) and provides insights for optimizing the linker length and composition. scienceopen.comexplorationpub.com For instance, studies have utilized molecular docking to analyze the binding modes of wogonin-based PROTACs with CDK9, confirming that the PROTACs maintain a similar binding fashion to the original inhibitor. scienceopen.com

Table 1: Examples of Computational Tools in PROTAC CDK9 Ligand Design

| Computational Method | Application in PROTAC CDK9 Design | Key Insights |

| Molecular Docking (e.g., GOLD, GLIDE, AutoDock) | Predicting binding modes of PROTACs with CDK9 and E3 ligases. scienceopen.comnih.govresearchgate.net | Optimal linker attachment points, initial assessment of binding affinity. mdpi.comscienceopen.com |

| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamics of the CDK9:PROTAC:E3 ligase ternary complex. mdpi.comnih.gov | Linker flexibility, conformational stability, key intermolecular interactions. nih.govpreprints.org |

| Virtual Screening | Identifying novel CDK9 ligand scaffolds from large chemical databases. scienceopen.commdpi.com | Discovery of new chemical starting points for PROTAC development. mdpi.com |

| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of different PROTAC designs. | Quantitative prediction of potency to guide lead optimization. |

The discovery of novel and potent ligands for CDK9 is a critical first step in developing new PROTACs. In silico, or virtual, screening has emerged as a powerful strategy to identify promising CDK9 inhibitor scaffolds from vast chemical libraries. scienceopen.commdpi.com This approach involves computationally docking large numbers of compounds into the CDK9 binding site to predict their binding affinity and identify potential hits. mdpi.com

For example, virtual screening has been successfully used to identify imidazopyrazine-based compounds as novel CDK9 inhibitors. mdpi.com Subsequent experimental validation confirmed the in silico predictions, demonstrating the efficiency of this approach in accelerating the discovery of new chemical matter for PROTAC development. mdpi.com This methodology allows for the rapid exploration of diverse chemical spaces, increasing the probability of finding ligands with desirable properties for targeted protein degradation. nih.gov

Biochemical and Biophysical Techniques for PROTAC Mechanism Elucidation

Cell-free degradation assays offer a controlled environment to study the fundamental process of PROTAC-mediated protein degradation. These assays typically involve purified CDK9, an E3 ligase (like Cereblon or VHL), ubiquitin, and other components of the ubiquitination machinery. By monitoring the levels of CDK9 over time, researchers can directly assess the ability of a PROTAC to induce its degradation.

Complementing degradation assays, kinase activity measurements are used to determine the inhibitory effect of the PROTAC on CDK9's enzymatic function. bpsbioscience.com Commercially available kinase assay kits can be used to measure the activity of CDK9/CyclinT in the presence of varying concentrations of the PROTAC, providing data on its inhibitory potency (IC50). bpsbioscience.com For example, a study on the CDK9 PROTAC THAL-SNS-032 demonstrated its ability to induce CDK9 degradation in HeLa and MCF7 cells in a dose-dependent manner. revvity.com

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. revvity.co.jp Several immunoassay technologies are employed to detect and quantify this critical interaction. promega.comnih.gov Proximity-based assays like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are widely used. acs.orgtandfonline.comnih.govresearchgate.net In these assays, the target protein (CDK9) and the E3 ligase are labeled with donor and acceptor molecules, respectively. The binding of a PROTAC brings these molecules into close proximity, generating a detectable signal that is proportional to the amount of ternary complex formed. revvity.co.jptandfonline.com These assays are high-throughput compatible and allow for the characterization of the "hook effect," where high concentrations of the PROTAC can lead to the formation of binary complexes and a decrease in the ternary complex signal. revvity.co.jprevvity.com

Table 2: Biophysical and Biochemical Assays for PROTAC CDK9 Characterization

| Assay Type | Purpose | Example Application |

| Cell-Free Degradation Assay | To directly measure PROTAC-induced degradation of CDK9 in a controlled environment. | Assess the degradation efficiency of a new series of CDK9 PROTACs. |

| CDK9 Kinase Activity Assay | To determine the inhibitory potency of the PROTAC on CDK9's kinase function. bpsbioscience.com | Measure the IC50 value of a CDK9 PROTAC. bpsbioscience.com |

| AlphaLISA/TR-FRET | To quantify the formation of the CDK9:PROTAC:E3 ligase ternary complex. tandfonline.comresearchgate.net | Characterize the cooperativity and stability of the ternary complex. acs.orgnih.gov |

| NanoBRET | To monitor ternary complex formation in living cells. tandfonline.comresearchgate.net | Study the kinetics of ternary complex formation in a cellular context. researchgate.net |

| Quantitative Mass Spectrometry | To globally assess the selectivity of the PROTAC and identify off-target effects. nih.govbiorxiv.org | Perform kinome-wide profiling to confirm selective CDK9 degradation. nih.govresearchgate.net |

To evaluate the selectivity of a CDK9 PROTAC, it is crucial to assess its impact on the entire proteome. nih.gov Quantitative mass spectrometry-based proteomics has become a powerful tool for this purpose. nih.govbiorxiv.orgresearchgate.net Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the precise quantification of thousands of proteins in cells treated with a PROTAC versus a control. biorxiv.orgdundee.ac.uk